molecular formula C19H22ClNO3 B13796799 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-

2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-

Cat. No.: B13796799
M. Wt: 347.8 g/mol
InChI Key: KPFBJLCGAVPQRV-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- is a complex organic compound that belongs to the pyrrolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- typically involves multi-step organic reactions. The starting materials often include substituted anilines, cyclohexanone, and acetic anhydride. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogenation or alkylation of the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its chemical properties can be exploited to create materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolone derivatives with different substituents on the aromatic ring and the cyclohexyl group. Examples include:

  • 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-ethyl-1,5-dihydro-3-hydroxy-
  • 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-phenyl-1,5-dihydro-3-hydroxy-

Uniqueness

The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

3-acetyl-1-(3-chloro-4-methylphenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C19H22ClNO3/c1-11-8-9-14(10-15(11)20)21-17(13-6-4-3-5-7-13)16(12(2)22)18(23)19(21)24/h8-10,13,17,23H,3-7H2,1-2H3

InChI Key

KPFBJLCGAVPQRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3)Cl

Origin of Product

United States

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